![molecular formula C14H19BrN2O B7469700 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
Übersicht
Beschreibung
4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}anilin ist ein kleines organisches Molekül, das zur Klasse der 1-Benzoylpiperidine gehört . Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperidinrings aus, der an der 1-Position mit einer Benzoylgruppe und an der 4-Position des Benzolrings mit einem Bromatom substituiert ist . Es hat die Summenformel C14H19BrN2O und ein Molekulargewicht von 311,217 g/mol .
Herstellungsmethoden
Die Synthese von 4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}anilin umfasst in der Regel folgende Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch eine Reihe von Reaktionen aus einfachen Vorstufen wie 1,5-Dibrompentan und Ammoniak synthetisiert werden.
Einführung der Benzoylgruppe: Die Benzoylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Benzoylchlorid und einem Aluminiumchlorid-Katalysator eingeführt.
Bromierung: Das Bromatom wird an der 4-Position des Benzolrings unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) eingeführt.
Kupplung mit Anilin: Der letzte Schritt beinhaltet die Kupplung der bromierten Benzoylverbindung mit Anilin unter basischen Bedingungen, um die Zielverbindung zu bilden.
Wissenschaftliche Forschungsanwendungen
4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung bindet an diese Zielstrukturen und moduliert deren Aktivität, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade und molekularen Zielstrukturen werden noch untersucht .
Vorbereitungsmethoden
The synthesis of 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 1,5-dibromopentane and ammonia.
Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Bromination: The bromine atom is introduced at the 4-position of the benzene ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with aniline: The final step involves coupling the brominated benzoyl compound with aniline under basic conditions to form the target compound.
Analyse Chemischer Reaktionen
4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}anilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation und Reduktion: Die Verbindung kann durch Oxidation zu entsprechenden N-Oxiden oder durch Reduktion zu Aminen umgewandelt werden.
Wirkmechanismus
The mechanism of action of 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}anilin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-(4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamid: Diese Verbindung hat eine ähnliche Struktur, enthält aber einen Morpholinring und eine zusätzliche Oxobutanamidgruppe.
4-[(4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutansäure: Diese Verbindung hat eine zusätzliche Oxobutansäuregruppe.
Diese ähnlichen Verbindungen teilen strukturelle Merkmale mit 4-Brom-2-{[(3R,5S)-3,5-Dimethylpiperidin-1-yl]carbonyl}anilin, unterscheiden sich jedoch in ihren funktionellen Gruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
Eigenschaften
IUPAC Name |
(2-amino-5-bromophenyl)-[(3R,5S)-3,5-dimethylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-9-5-10(2)8-17(7-9)14(18)12-6-11(15)3-4-13(12)16/h3-4,6,9-10H,5,7-8,16H2,1-2H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPOWBZLJSPZFT-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)C2=C(C=CC(=C2)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


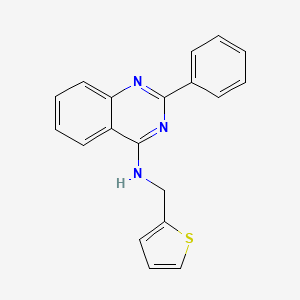
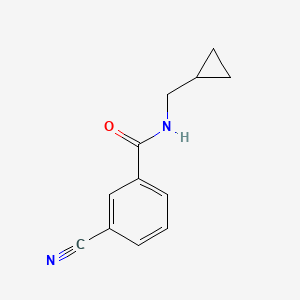
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
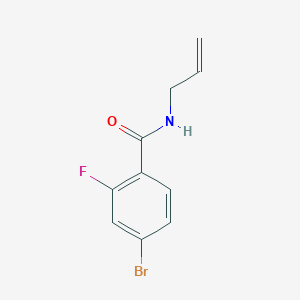
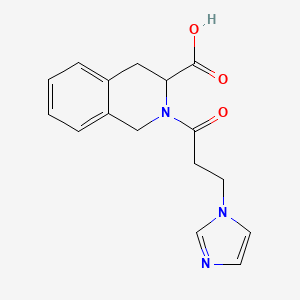
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
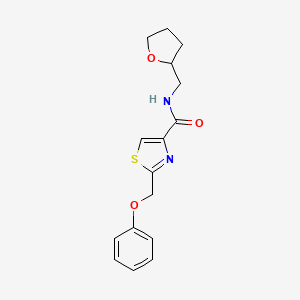
![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)

![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)
